An In-depth Technical Guide to 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene: Synthesis, Properties, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene, a fluorinated aromatic alkyne of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a robust framework for its synthesis, characterization, and potential applications. We will delve into a detailed, field-proven synthetic protocol, predict its physicochemical and spectroscopic properties based on established principles of organic chemistry, and explore its reactivity and potential as a building block in the development of novel chemical entities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and advanced materials research, enabling them to leverage the unique properties of this fluorinated propargyl-benzene derivative.
Introduction: The Strategic Importance of Fluorinated Aryl Alkynes
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When combined with the versatile reactivity of a terminal alkyne, the resulting fluorinated aryl alkyne scaffold becomes a powerful tool for chemical innovation.
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene integrates these key features: a difluorinated benzene ring and a propargyl group. The difluoro substitution pattern can modulate the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets. The terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably "click" chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions.[3][4] These characteristics position 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene as a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene
An alternative, though potentially less direct, method would involve the nucleophilic substitution of a suitable benzyl halide with an acetylide anion.[8][9]
Recommended Synthetic Approach: Sonogashira Coupling
The Sonogashira coupling provides a direct and high-yielding pathway to the target molecule. The proposed reaction involves the coupling of a 2,4-difluorohalobenzene with a protected or terminal propargyl alcohol.
Reaction Scheme:
Caption: Sonogashira coupling of 2,4-Difluorobromobenzene with Propargyl Alcohol.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for Sonogashira couplings and is expected to be highly effective for the synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene.[10]
Materials:
-
2,4-Difluorobromobenzene (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged Schlenk flask, add 2,4-difluorobromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF via syringe.
-
Add triethylamine (3.0 eq) to the mixture.
-
Add propargyl alcohol (1.2 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the structure of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₉H₆F₂ | Based on structure |
| Molecular Weight | 152.14 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic compounds[11] |
| Boiling Point | ~180-200 °C | Extrapolated from similar fluorinated benzenes |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); insoluble in water | Nonpolar aromatic structure[12] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Key Features and Interpretation |
| ¹H NMR | ~7.0-7.4 ppm (m, 3H, Ar-H), ~3.5 ppm (d, 2H, -CH₂-), ~2.2 ppm (t, 1H, ≡C-H) | Aromatic protons will show complex splitting due to H-H and H-F coupling. The methylene and acetylenic protons will have characteristic shifts.[13] |
| ¹³C NMR | ~160-165 ppm (d, C-F), ~110-130 ppm (Ar-C), ~80 ppm (-C≡), ~70 ppm (≡C-H), ~20 ppm (-CH₂-) | Carbon atoms attached to fluorine will show characteristic doublets. |
| ¹⁹F NMR | ~ -110 to -115 ppm | The chemical shifts of the fluorine atoms will be in the typical range for aryl fluorides.[14][15] |
| IR Spectroscopy | ~3300 cm⁻¹ (≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~1600 cm⁻¹ (C=C aromatic stretch) | The terminal alkyne C-H stretch is a strong, sharp, and diagnostic peak.[16][17] |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 152. Fragmentation may involve loss of the propargyl group or fluorine atoms. | The molecular ion peak is expected to be prominent.[18][19] |
Reactivity and Potential Applications
The chemical reactivity of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is dominated by the terminal alkyne and the difluorinated aromatic ring.
Reactivity of the Alkyne Moiety
The terminal alkyne is a versatile functional group that can participate in a wide range of reactions:
-
Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, a common linker in bioconjugation and medicinal chemistry.
-
Sonogashira Coupling: Further elaboration of the molecule can be achieved by coupling the terminal alkyne with other aryl or vinyl halides.[4]
-
Hydration: The alkyne can be hydrated to form the corresponding methyl ketone.
-
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation.
-
Deprotonation: The terminal proton is acidic and can be removed by a strong base to form an acetylide, which can then act as a nucleophile.[3]
Reactivity of the Aromatic Ring
The two fluorine atoms are electron-withdrawing groups that deactivate the benzene ring towards electrophilic aromatic substitution. However, they can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a difluorinated aromatic ring and a terminal alkyne makes this molecule a highly attractive building block for drug discovery.
-
Scaffold for Bioactive Molecules: The 2,4-difluorophenyl group is present in numerous approved drugs and clinical candidates. The propargyl group allows for the facile introduction of this scaffold into larger molecules.[2]
-
Probes for Chemical Biology: The terminal alkyne can be used to attach fluorescent dyes, affinity tags, or other reporter groups for use in chemical biology studies.
-
Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.[1]
Safety and Handling
While specific toxicity data for 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is not available, it should be handled with the standard precautions for organofluorine compounds and terminal alkynes.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Organofluorine compounds can have varying toxicities. Avoid inhalation, ingestion, and skin contact.[20]
-
Flammability: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene represents a synthetically accessible and highly versatile building block for advanced research in medicinal chemistry and materials science. Although not yet a common commercial chemical, its synthesis can be reliably achieved through established methods like the Sonogashira coupling. The strategic combination of a difluorinated aromatic ring and a reactive terminal alkyne provides a powerful platform for the development of novel molecules with tailored properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this promising compound in their scientific endeavors.
References
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